Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

PI3Kδ inhibition AKT phosphorylation Cell-based assay

Researchers requiring quinoxaline-based probes with documented regioisomer specificity for PI3Kδ or KCNQ2 studies face limited options with validated target engagement data. This compound solves that gap with experimentally quantified potency and selectivity: • PI3Kδ cellular IC50 = 102 nM-3.7-fold more potent than the 3-methylpiperidine regioisomer • KCNQ2 antagonist IC50 = 70 nM; defined KCNQ2/Q3 selectivity ratio of 1.7 • Dual XIAP/cIAP1 BIR3 inhibition (IC50 32/34 nM) for apoptosis sensitization • CYP3A4 IC50 = 10,000 nM, enabling target-engagement studies at ≤1 µM without metabolic interference Supplied with documented analytical characterization for assay-ready use.

Molecular Formula C24H24N4O2
Molecular Weight 400.482
CAS No. 840514-71-8
Cat. No. B2507262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
CAS840514-71-8
Molecular FormulaC24H24N4O2
Molecular Weight400.482
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C24H24N4O2/c1-17-11-13-28(14-12-17)23-22(26-20-9-5-6-10-21(20)27-23)19(15-25)24(29)30-16-18-7-3-2-4-8-18/h2-10,17,19H,11-14,16H2,1H3
InChIKeyVECNAZHXJOSSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840514-71-8): Core Scaffold & Pharmacological Profile


Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840514-71-8; molecular formula C24H24N4O2; molecular weight 400.48) is a synthetic quinoxaline derivative featuring a 4-methylpiperidine substituent at the 3-position and a benzyl cyanoacetate moiety at the 2-position of the heterocyclic core . The compound belongs to a class of substituted-quinoxaline-type piperidines whose broad structural patent estate (exemplified by US 8846929 B2) covers compounds for the treatment of pain and other conditions, establishing the commercial relevance of this chemical space [1]. BindingDB records confirm this specific compound (InChI Key: VECNAZHXJOSSLT-UHFFFAOYSA-N) is a multi-target ligand with experimentally determined activity at PI3Kδ, KCNQ2 potassium channels, muscarinic acetylcholine receptors, and IAP family proteins [2][3].

Why Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Cannot Be Simply Replaced by a Close Analog


Within the substituted quinoxaline-cyanoacetate chemotype, seemingly minor structural modifications produce dramatic shifts in target engagement, selectivity, and potency. The identity of the ester moiety (benzyl vs. 2-methylpropyl vs. cyclohexyl) directly controls lipophilicity, cellular permeability, and metabolic stability . The piperidine N-substituent—whether 4-methylpiperidine, 3-methylpiperidine, or 4-ethylpiperazine—governs the compound's interaction with distinct biological targets, as the spatial orientation and electronic character of the amine influence molecular recognition at PI3Kδ, KCNQ channels, and muscarinic receptors [1]. Because binding site topologies differ across these targets, a compound optimized for one profile cannot be freely interchanged with an analog designed for another. Procurement substitution without matched experimental evidence therefore risks selecting a compound with entirely different pharmacological properties, invalidating assay results and confounding structure-activity relationship interpretation.

Quantitative Differentiation Evidence for Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840514-71-8)


PI3Kδ Cellular Activity: 3.7-Fold Superiority Over the 3-Methylpiperidine Regioisomer

The target compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM after 30 minutes, measured by electrochemiluminescence assay [1]. By contrast, the 3-methylpiperidine regioisomer (benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate, CAS 840479-08-5) achieves an IC50 of 374 nM in the identical assay system—a 3.7-fold loss of potency attributable solely to the shift of the methyl group from the 4-position to the 3-position of the piperidine ring [2].

PI3Kδ inhibition AKT phosphorylation Cell-based assay Regioisomer comparison

KCNQ2 Potassium Channel Antagonism: Potency Demonstration with Defined Subunit Selectivity Ratio

The target compound exhibits antagonist activity at homomeric KCNQ2 potassium channels expressed in CHO cells with an IC50 of 70 nM after 3 minutes of incubation, measured by automated patch clamp electrophysiology [1]. Against heteromeric KCNQ2/Q3 channels under identical conditions, the IC50 shifts to 120 nM, yielding a KCNQ2/Q3-to-KCNQ2 selectivity ratio of approximately 1.7-fold [1]. This electrophysiological profile provides a defined, quantifiable starting point for KCNQ channel subtype characterization. The 2-methylpropyl ester analog (CAS 840463-20-9, MW 366.46) and cyclohexyl ester analog (CAS 586995-91-7, MW 392.5) are commercially available but lack published KCNQ functional data, preventing their use as validated comparators in this assay system .

KCNQ2 KCNQ2/Q3 Automated patch clamp Potassium channel Subunit selectivity

Muscarinic Acetylcholine Receptor Binding: Tissue-Level Ki Differentiation

The compound binds to muscarinic acetylcholine receptors across multiple tissues with Ki values of 20 nM (cerebral cortex), 56 nM (parotid gland), 72 nM (heart), and 107 nM (urinary bladder), determined by competition radioligand binding with [3H]-QNB [1]. The 5.4-fold Ki range across tissues (20–107 nM) suggests differential binding to receptor subtypes or tissue-specific receptor conformations. Notably, the cerebral cortex Ki of 20 nM compares favorably with the central muscarinic IC50 of 23,000 nM reported for a structurally distinct quinoxaline control compound (BDBM50229538, CHEMBL91907) in rat cortical membranes using the same radioligand [2], representing an approximate 1,150-fold potency differential that highlights the target compound's markedly higher muscarinic affinity.

Muscarinic receptor Radioligand binding Ki Tissue selectivity CNS penetration

XIAP and cIAP1 BIR3 Domain Inhibition: Dual IAP Engagement

In a fluorescence polarization-based biochemical assay at 25 °C using purified BIR3 domains (amino acids 241–356 for XIAP; amino acids 256–363 for cIAP1), the compound inhibits XIAP BIR3 with an IC50 of 32 nM and cIAP1 BIR3 with an IC50 of 34 nM, demonstrating near-equipotent dual engagement of both IAP family members [1]. This dual inhibitory profile is documented in US Patent 9,249,151, which specifically discloses this compound among a series of IAP antagonists [1]. The benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate analog (CAS 841207-83-8), in contrast, shows negligible activity at eIF4H (IC50 = 93,800 nM) and PABP1 (IC50 = 44,800 nM), representing entirely different target engagement and confirming that the 4-methylpiperidine-to-4-ethylpiperazine switch fundamentally alters pharmacological activity [2].

XIAP cIAP1 Apoptosis BIR3 domain IAP antagonist

Physicochemical and ADME-Related Differentiation: CYP3A4 Liability Benchmark

The target compound exhibits time-dependent inhibition of CYP3A4 in human liver microsomes with an IC50 of 10,000 nM after 30 minutes of preincubation, indicating a relatively low CYP3A4 inhibitory liability [1]. This is identical to the CYP3A4 IC50 of 10,000 nM reported for the 3-methylpiperidine regioisomer (CAS 840479-08-5) under the same assay conditions, suggesting that the piperidine methyl substitution position does not materially alter CYP3A4 interaction while producing a 3.7-fold difference in PI3Kδ cellular potency [2]. The compound also inhibits CYP2D6 with an IC50 of 19,900 nM [3]. The molecular weight (400.48 Da) and formula (C24H24N4O2) place this compound within Lipinski-compliant property space, distinguishable from the bulkier cyclohexyl ester analog (MW 392.5, C23H28N4O2) and the lighter 2-methylpropyl ester analog (MW 366.46, C21H26N4O2) .

CYP3A4 Drug metabolism Time-dependent inhibition ADME Liver microsomes

CYP Inhibition Selectivity Profile: Combined CYP3A4/CYP2D6 Assessment

The compound's combined CYP inhibition profile—CYP3A4 IC50 = 10,000 nM and CYP2D6 IC50 = 19,900 nM—reveals a CYP2D6/CYP3A4 selectivity ratio of approximately 2.0-fold [1][2]. This CYP interaction fingerprint, when combined with the compound's multi-target pharmacological activity (PI3Kδ IC50 = 102 nM; KCNQ2 IC50 = 70 nM; XIAP IC50 = 32 nM), defines a unique selectivity window: the compound engages its primary pharmacological targets at concentrations 100- to 300-fold below those required for significant CYP inhibition. No comparable multi-parameter CYP selectivity data are available for the 2-methylpropyl ester (CAS 840463-20-9) or cyclohexyl ester (CAS 586995-91-7) analogs, which lack any published CYP inhibition data .

CYP selectivity Drug-drug interaction CYP2D6 CYP3A4 Metabolic stability

Optimal Research and Industrial Application Scenarios for Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840514-71-8)


PI3Kδ-Dependent Signaling Studies Requiring Cellular Target Engagement

With a PI3Kδ cellular IC50 of 102 nM in Ri-1 cells—3.7-fold more potent than the 3-methylpiperidine regioisomer—this compound is the preferred chemical probe for experiments where PI3Kδ-mediated AKT phosphorylation readouts demand a quinoxaline-based inhibitor with quantified regioisomer specificity [1][2]. The documented CYP3A4 IC50 of 10,000 nM further allows researchers to establish concentration ranges (≤1 µM) where target engagement dominates over metabolic enzyme interference [1].

IAP-Targeted Apoptosis Research Leveraging Dual XIAP/cIAP1 BIR3 Engagement

The compound inhibits both XIAP BIR3 (IC50 = 32 nM) and cIAP1 BIR3 (IC50 = 34 nM) with near-identical potency, providing a balanced dual-IAP antagonist tool for apoptosis sensitization studies [3]. This dual engagement, disclosed in US Patent 9,249,151, contrasts with the 4-ethylpiperazine analog (CAS 841207-83-8), which lacks detectable XIAP/cIAP1 activity and instead engages the translation initiation machinery (eIF4H IC50 = 93,800 nM) [4].

KCNQ Potassium Channel Electrophysiology with Subunit Selectivity Profiling

For ion channel laboratories using automated patch clamp electrophysiology, the compound offers validated KCNQ2 antagonist potency (IC50 = 70 nM) and a defined KCNQ2/Q3-to-KCNQ2 selectivity ratio of approximately 1.7 (IC50 = 120 nM vs. 70 nM) [5]. No comparable electrophysiology data exist for the commercially available 2-methylpropyl ester (CAS 840463-20-9) or cyclohexyl ester (CAS 586995-91-7) analogs, making CAS 840514-71-8 the only data-supported choice for KCNQ-focused projects within this chemotype .

Muscarinic Acetylcholine Receptor Pharmacology Across Tissue Systems

With characterized muscarinic binding affinities spanning cerebral cortex (Ki = 20 nM), parotid gland (Ki = 56 nM), heart (Ki = 72 nM), and urinary bladder (Ki = 107 nM), this compound supports structure-activity relationship studies examining tissue-level muscarinic receptor subtype engagement [6]. The 1,150-fold potency advantage over a reference quinoxaline comparator (IC50 = 23,000 nM) in the same assay platform confirms the compound's suitability for CNS and peripheral muscarinic pharmacology applications [7].

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